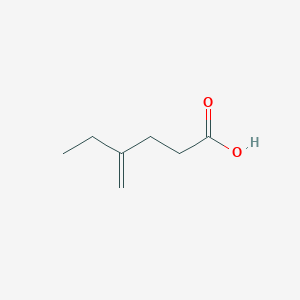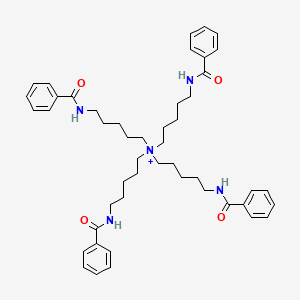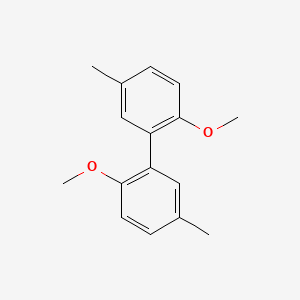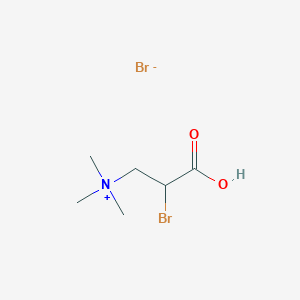
2-Bromo-2-carboxy-N,N,N-trimethylethan-1-aminium bromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-BROMO-3-HYDROXY-3-OXOPROPYL)-TRIMETHYLAZANIUM BROMIDE is a quaternary ammonium compound. Quaternary ammonium compounds are known for their wide range of applications, including use as disinfectants, surfactants, and in various chemical reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (2-BROMO-3-HYDROXY-3-OXOPROPYL)-TRIMETHYLAZANIUM BROMIDE typically involves the reaction of a suitable brominated precursor with a trimethylamine derivative. The reaction conditions may include:
- Solvent: Common solvents include water, ethanol, or other polar solvents.
- Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.
- Catalysts: Catalysts may or may not be required depending on the specific reaction pathway.
Industrial Production Methods: Industrial production methods for quaternary ammonium compounds often involve large-scale batch or continuous processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness.
Types of Reactions:
Oxidation: The compound may undergo oxidation reactions, leading to the formation of various oxidized products.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate, etc.
Reducing Agents: Sodium borohydride, lithium aluminum hydride, etc.
Nucleophiles: Hydroxide ions, amines, thiols, etc.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield brominated alcohols or ketones, while substitution reactions may produce a variety of substituted quaternary ammonium compounds.
Chemistry:
- Used as a reagent in organic synthesis.
- Acts as a phase-transfer catalyst in various chemical reactions.
Biology:
- Investigated for its antimicrobial properties.
- Studied for its potential use in drug delivery systems.
Medicine:
- Explored for its potential therapeutic applications, including as an antiseptic or disinfectant.
Industry:
- Utilized in the formulation of cleaning agents and disinfectants.
- Employed in the production of surfactants and emulsifiers.
Mecanismo De Acción
The mechanism of action of (2-BROMO-3-HYDROXY-3-OXOPROPYL)-TRIMETHYLAZANIUM BROMIDE involves its interaction with cellular membranes and proteins. The compound’s quaternary ammonium structure allows it to disrupt microbial cell membranes, leading to cell lysis and death. Additionally, it may interact with specific molecular targets and pathways, depending on its application.
Comparación Con Compuestos Similares
Benzalkonium Chloride: Another quaternary ammonium compound with similar disinfectant properties.
Cetyltrimethylammonium Bromide: Used as a surfactant and antiseptic.
Tetrabutylammonium Bromide: Commonly used as a phase-transfer catalyst.
Uniqueness: (2-BROMO-3-HYDROXY-3-OXOPROPYL)-TRIMETHYLAZANIUM BROMIDE is unique due to its specific brominated structure, which may confer distinct chemical reactivity and biological activity compared to other quaternary ammonium compounds.
Propiedades
Número CAS |
6340-38-1 |
|---|---|
Fórmula molecular |
C6H13Br2NO2 |
Peso molecular |
290.98 g/mol |
Nombre IUPAC |
(2-bromo-2-carboxyethyl)-trimethylazanium;bromide |
InChI |
InChI=1S/C6H12BrNO2.BrH/c1-8(2,3)4-5(7)6(9)10;/h5H,4H2,1-3H3;1H |
Clave InChI |
JAOAPJJKWIBGEE-UHFFFAOYSA-N |
SMILES canónico |
C[N+](C)(C)CC(C(=O)O)Br.[Br-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


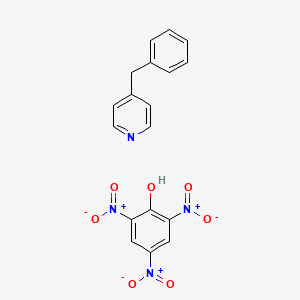
![(4,4-Dimethyl-3,5,10,11-tetraoxatricyclo[6.2.1.02,6]undecan-7-yl) 4-methylbenzenesulfonate](/img/structure/B14728166.png)
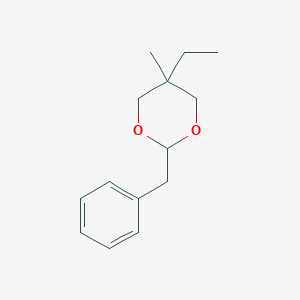

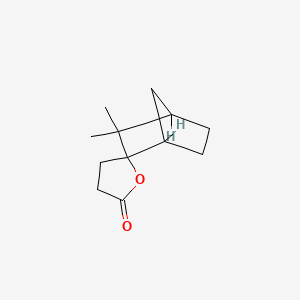
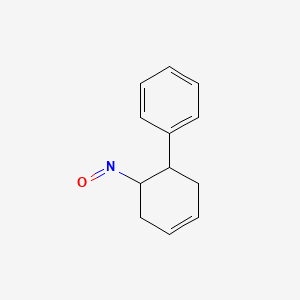

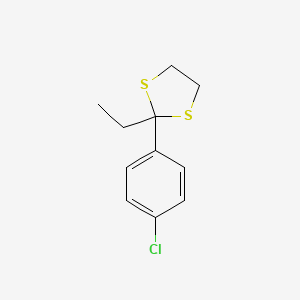
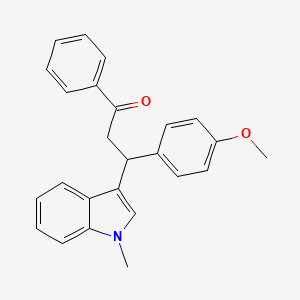
![2-Methyl-4-[(2-methylphenoxy)methyl]-2-pentyl-1,3-dioxolane](/img/structure/B14728223.png)
